2-(2-chlorophenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
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Description
2-(2-chlorophenyl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacological Activity
A study on molecular interactions of structurally related compounds with CB1 cannabinoid receptors used AM1 molecular orbital method for conformational analysis, revealing insights into the steric binding interactions and suggesting potential antagonist activity based on spatial orientation and electrostatic character (Shim et al., 2002).
Ligand Affinity and Selectivity
Research focusing on the selective high-affinity ligands for human dopamine D4 receptor identified structural analogs with moderate affinity and selectivity, highlighting the importance of the chlorophenyl group and substituted piperidine for optimizing ligand-receptor interactions (Rowley et al., 1997).
Synthetic Pathways and Anticancer Agents
A study on the synthesis of pyrazolyl substituted and pyrazolofused pyridines explored the potential of these compounds as anticancer and antimicrobial agents, indicating their biological activity and possible pharmaceutical applications (Katariya et al., 2021).
Molecular Docking and Activity Against KSP
An analysis combining experimental and theoretical approaches evaluated the structural and vibrational aspects of related compounds, including molecular docking studies against kinesin spindle protein (KSP), suggesting potential for inhibitory activity (Shana Parveen S et al., 2016).
Antitubercular Activity
The synthesis and evaluation of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus were studied for their antibacterial, antifungal, and antitubercular activity, offering insights into their therapeutic potential (Bhoot et al., 2011).
PET Ligand for CB1 Receptors
Development of a potential PET ligand for imaging CB1 receptors was described, with synthesis, in vitro evaluation, and autoradiography methods indicating selective labeling of CB1 receptors in human brain sections (Kumar et al., 2004).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)17(22)12-14-4-2-3-5-15(14)18/h2-5,8-9,13H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHGIKLMKBRVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.